molecular formula C11H16N2O4S2 B2745565 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide CAS No. 1042860-85-4

3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide

Cat. No. B2745565
CAS RN: 1042860-85-4
M. Wt: 304.38
InChI Key: WDEOVWVCCRHUGM-UHFFFAOYSA-N
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Description

3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide, also known as PSB-0739, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. PSB-0739 is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).

Mechanism of Action

3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the CNS. The mGluR5 receptor is widely distributed in the brain and is involved in various physiological and pathological processes. 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide binds to the allosteric site of the mGluR5 receptor, leading to the inhibition of downstream signaling pathways and the modulation of synaptic transmission and plasticity. The blockade of mGluR5 by 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has been shown to have therapeutic potential in various CNS disorders.
Biochemical and Physiological Effects:
The blockade of mGluR5 by 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has several biochemical and physiological effects in the CNS. 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has been shown to modulate glutamate release, reduce neuronal excitability, and enhance synaptic plasticity in various brain regions. 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has also been shown to reduce anxiety-like behavior, improve cognitive function, and attenuate drug-seeking behavior in preclinical models. However, the exact mechanism underlying these effects is not fully understood and requires further investigation.

Advantages and Limitations for Lab Experiments

3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has several advantages for lab experiments, including its high potency and selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its availability in high yield and purity. However, 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity. Additionally, the effects of 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide on other mGluR subtypes and its potential for long-term use require further investigation.

Future Directions

For 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide research include the investigation of its potential therapeutic applications, the development of more selective and potent mGluR5 antagonists, and the exploration of its effects on other mGluR subtypes.

Synthesis Methods

The synthesis method of 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide involves several steps, starting from the reaction of piperidine with 1,3-benzenedisulfonyl chloride to form 3-(piperidine-1-sulfonyl)benzenesulfonyl chloride. The resulting compound is then reacted with sulfamide to obtain 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide in high yield and purity. The synthesis method of 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has been optimized to produce the compound on a large scale, making it suitable for various research applications.

Scientific Research Applications

3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various CNS disorders such as anxiety, depression, addiction, and schizophrenia. The mGluR5 receptor is implicated in the pathophysiology of these disorders, and 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has shown promising results in preclinical studies as a potential therapeutic agent. 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has also been used in neuroimaging studies to investigate the role of mGluR5 in various brain regions and its potential as a biomarker for CNS disorders. Additionally, 3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide has been used as a tool compound to study the physiological and biochemical effects of mGluR5 receptor blockade.

properties

IUPAC Name

3-piperidin-1-ylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c12-18(14,15)10-5-4-6-11(9-10)19(16,17)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEOVWVCCRHUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidine-1-sulfonyl)benzene-1-sulfonamide

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